molecular formula C12H22ClNO2 B2480451 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride CAS No. 2378502-19-1

2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B2480451
CAS No.: 2378502-19-1
M. Wt: 247.76
InChI Key: YVQMMSYGSSKCMZ-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride is a compound with the molecular formula C12H21NO2·HCl. It is a hydrochloride salt form of 2-Piperidin-4-ylcyclohexane-1-carboxylic acid, which is a derivative of piperidine and cyclohexane. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Cyclohexane Derivative Formation: The cyclohexane ring is introduced through hydrogenation reactions of aromatic precursors or through cycloaddition reactions.

    Coupling of Piperidine and Cyclohexane Rings: The piperidine and cyclohexane rings are coupled using various coupling agents and catalysts under controlled conditions to form the desired compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclohexane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Substituted piperidine and cyclohexane derivatives

Scientific Research Applications

2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.

    Medicine: As a potential therapeutic agent in the development of drugs targeting neurological and psychiatric disorders.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.

    Cyclohexane: A six-membered ring containing only carbon atoms, used as a solvent and in the production of nylon.

    4-Piperidone: A derivative of piperidine with a ketone functional group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride is unique due to its combined piperidine and cyclohexane structures, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,1-8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQMMSYGSSKCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CCNCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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